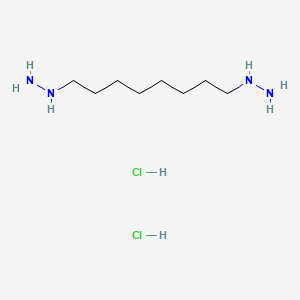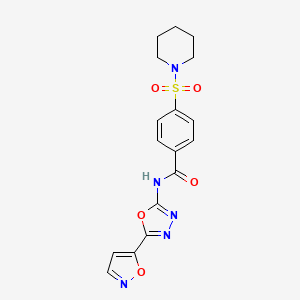
2-(N-methylhydrazino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-methylhydrazino)ethanol is a chemical compound that has been mentioned in the context of various chemical reactions. It has been shown that the products of condensation of formaldehyde with 2-(N-methylhydrazino)ethanol and 1-(N-methylhydrazino)-2-propanol are reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols .
Synthesis Analysis
The synthesis of 2-(N-methylhydrazino)ethanol involves the condensation of formaldehyde with 2-(N-methylhydrazino)ethanol and 1-(N-methylhydrazino)-2-propanol. This is then reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols .Molecular Structure Analysis
The molecular formula of 2-(N-methylhydrazino)ethanol is C3H10N2O . The average mass is 90.124 Da and the monoisotopic mass is 90.079315 Da .Chemical Reactions Analysis
In the reaction involving 2-(N-methylhydrazino)ethanol, the products of condensation of formaldehyde with 2-(N-methylhydrazino)ethanol and 1-(N-methylhydrazino)-2-propanol are reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols. The reaction of the latter with acetaldehyde gave methyl-substituted perhydro 1,3,4-oxadiazines .Wissenschaftliche Forschungsanwendungen
- Application : 2-(N-methylhydrazino)ethanol can serve as a building block for the synthesis of other compounds. For instance, it can be used in the preparation of heterocyclic compounds or as a precursor for functionalized derivatives .
- Application : Hydrazine derivatives, including 2-(N-methylhydrazino)ethanol, have been studied as potential hydrogen storage materials. Their ability to reversibly release and absorb hydrogen under controlled conditions is of interest .
Hydrazine Derivatives in Organic Synthesis
Hydrogen Storage Materials
Safety and Hazards
While specific safety and hazard information for 2-(N-methylhydrazino)ethanol is not available, it’s important to note that ethanol and its derivatives can be harmful by ingestion, inhalation, or by skin absorption. Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system. Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .
Wirkmechanismus
Target of Action
It is known that the products of condensation of formaldehyde with 2-(n-methylhydrazino)ethanol are reduced by lithium aluminum hydride . This suggests that the compound may interact with formaldehyde and lithium aluminum hydride in biochemical reactions.
Mode of Action
It is suggested that anesthetics, which this compound may be classified as, have a site of action located within the cell membrane, presumably at the synapse . The site could be located exclusively in the lipid bilayer, at a hydrophobic site on a protein, or at the membrane protein-lipid interface .
Biochemical Pathways
The main route of ethyl alcohol metabolism, which may be similar to 2-(N-methylhydrazino)ethanol, is its oxidation to acetaldehyde, which is converted into acetic acid with the participation of cytosolic NAD+ - dependent alcohol (ADH) and aldehyde (ALDH) dehydrogenases . Oxidative biotransformation pathways of ethanol also include reactions catalyzed by the microsomal ethanol oxidizing system (MEOS), peroxisomal catalase, and aldehyde (AOX) and xanthine (XOR) oxidases .
Pharmacokinetics
It is known that drugs that inhibit adh or cyp2e1 are the most likely theoretical compounds that would lead to a clinically significant pharmacokinetic interaction with ethanol . This could potentially apply to 2-(N-methylhydrazino)ethanol as well.
Result of Action
The products of condensation of formaldehyde with 2-(N-methylhydrazino)ethanol are reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols . The reaction of the latter with acetaldehyde gave methyl-substituted perhydro 1,3,4-oxadiazines .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 2-(N-methylhydrazino)ethanol. It is known that the intestinal microbiome plays a significant role in the ethanol biotransformation and in the initiation and progression of liver diseases stimulated by ethanol and its metabolite - acetaldehyde .
Eigenschaften
IUPAC Name |
2-[amino(methyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c1-5(4)2-3-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOGWYNJXRYOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-methylhydrazino)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/no-structure.png)

![ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2912596.png)
![[(E)-4-(Diethylamino)-2-oxobut-3-enyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B2912597.png)


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2912602.png)
![Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2912603.png)
![N-(2,5-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2912604.png)
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)


